molecular formula C7H4ClN3S B154589 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole CAS No. 131986-28-2

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole

Cat. No. B154589
M. Wt: 197.65 g/mol
InChI Key: CMPNWGQBNRHIQZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. Thiadiazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties . The presence of a pyridine ring can sometimes enhance the biological or physiological activities of these compounds .

Synthesis Analysis

The synthesis of related thiadiazole compounds often involves the use of intermediates such as dithiocarbazates, which can be cyclized to form various heterocyclic systems. For instance, potassium 4-pyridinyldithiocarbazate can be cyclized to triazole and further reacted with aromatic carboxylic acids to produce 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles . Another synthesis route involves the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines, leading to the formation of thiazolopyridine-2-carbonitriles .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction, and its electronic properties were calculated using density functional theory (DFT) . These studies provide insights into the bond lengths, bond angles, and torsion angles, which are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

Thiadiazoles can undergo a variety of chemical reactions due to their reactive sites. For instance, the conversion of azines into azine fused thiazole-2-carbonitriles involves an ANRORC style ring transformation mediated by BnEt3NI . The reactivity of thiadiazoles can be further explored by studying their interactions with other chemical species, such as in the synthesis of monometallic complexes with thiadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazoles are influenced by their molecular structure. The presence of electron-withdrawing groups, such as chlorine, can affect the electron density distribution within the molecule, as seen in the Molecular Electrostatic Potential map of related compounds . The electronic properties, including the energy of the frontier molecular orbitals (HOMO and LUMO), are important for applications such as electrochromics, where fast-switching and low bandgap materials are desired . The spectroscopic properties, including IR, NMR, and UV-Vis spectra, provide valuable information about the functional groups and the electronic environment within the molecule .

Scientific Research Applications

Anticancer Activity

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole and its derivatives have shown remarkable anticancer activity. Studies have found that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including human colon carcinoma and hepatocellular carcinoma. For example, 1,3,4-thiadiazole derivatives have demonstrated promising results against these cancer types (Abouzied et al., 2022), (Vinayak et al., 2014), (Megally Abdo & Kamel, 2015).

Antimicrobial and Antifungal Properties

Compounds containing the 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole structure have exhibited antimicrobial and antifungal properties. Research has demonstrated their efficacy against several microbes and fungi, suggesting potential applications in treating infectious diseases (Amir et al., 2009), (Rajput et al., 2011), (Xiao et al., 2014).

Antioxidant and Antitumor Evaluation

Several studies have focused on the synthesis of 1,3,4-thiadiazole derivatives for their potential antioxidant and antitumor activities. These compounds have shown promising results in cytotoxicity and antioxidant assays, indicating their potential in therapeutic applications (Hamama et al., 2013), (Martínez et al., 1999).

Electrochromic Applications

Thiadiazole derivatives, including those with the 3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole structure, have been explored for their potential in electrochromic applications. These compounds have been used to develop fast-switching green electrochromic polymers with low bandgap, suggesting their usefulness in electronic display technologies (Ming et al., 2015).

Safety And Hazards

The safety information available indicates that “3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole” is an irritant . It has hazard classifications of Acute Tox. 3 Oral - Eye Dam. 1 . Precautionary measures include avoiding eye contact and ingestion .

properties

IUPAC Name

3-chloro-4-pyridin-3-yl-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPNWGQBNRHIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440718
Record name 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole

CAS RN

131986-28-2
Record name 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(pyrid-3-yl)-1,2,5-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Matera, M Kauk, D Cirillo, M Maspero, C Papotto… - Molecules, 2023 - mdpi.com
In the last few years, fluorescence resonance energy transfer (FRET) receptor sensors have contributed to the understanding of GPCR ligand binding and functional activation. FRET …
Number of citations: 8 www.mdpi.com
M Maspero, D Volpato, D Cirillo, NY Chen… - Bioorganic …, 2020 - Elsevier
We synthesized a set of new hybrid derivatives (7-C8, 7-C10, 7-C12 and 8-C8, 8-C10, 8-C12), in which a polymethylene spacer chain of variable length connected the pharmacophoric …
Number of citations: 11 www.sciencedirect.com
N Zhao, W Wu, Y Wang, K Song, G Chen, Y Chen… - Chem, 2023 - cell.com
Great interest is focused on the construction of bivalent ligands, where the spacer is crucial to coordinate the distance and orientation of two pharmacophores for optimal biological …
Number of citations: 3 www.cell.com
S Xueke - 2017 - epub.uni-regensburg.de
In humans, the family of muscarinic acetylcholine receptors (mAChR, MRs) comprises five subtypes (M1R-M5R), which are members of the class A GPCR superfamily and mediate the …
Number of citations: 2 epub.uni-regensburg.de

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